2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
The compound 2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(methylsulfanyl)phenyl]acetamide (hereafter referred to as the "target compound") is a spirocyclic acetamide derivative with a complex molecular architecture. Its structure comprises:
- A 1,4,8-triazaspiro[4.5]dec-1-en-3-one core, which imposes conformational rigidity.
- A 3,4-dimethylphenyl substituent at the 2-position of the spiro ring.
- An N-[3-(methylsulfanyl)phenyl]acetamide side chain.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-16-7-8-18(13-17(16)2)22-23(30)27-24(26-22)9-11-28(12-10-24)15-21(29)25-19-5-4-6-20(14-19)31-3/h4-8,13-14H,9-12,15H2,1-3H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHGUYUJYYVKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=CC=C4)SC)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a member of the triazaspiro class of compounds, which have garnered interest due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a spirocyclic framework that is characteristic of triazaspiro compounds. The presence of a methylsulfanyl group and a dimethylphenyl moiety contributes to its unique chemical properties.
Biological Activity Overview
Research indicates that triazaspiro compounds exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.
- Antitumor Effects : Certain triazaspiro compounds have demonstrated cytotoxicity towards cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : These compounds may modulate inflammatory pathways, providing potential for treating inflammatory diseases.
The mechanisms by which 2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(methylsulfanyl)phenyl]acetamide exerts its biological effects are still under investigation. However, studies suggest several possible pathways:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cellular proliferation.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell growth and survival.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related triazaspiro compounds found that specific derivatives exhibited significant activity against Mycobacterium tuberculosis by targeting DHFR. The minimum inhibitory concentrations (MIC) for effective derivatives were reported as low as 0.01 μM .
Antitumor Activity
In vitro studies on cancer cell lines showed that certain triazaspiro derivatives could induce apoptosis in breast cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Effects
Research has indicated that some triazaspiro compounds can reduce pro-inflammatory cytokine levels in models of induced inflammation. This suggests potential applications in treating conditions like rheumatoid arthritis or other inflammatory disorders .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structural features to 2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(methylsulfanyl)phenyl]acetamide exhibit significant anticancer properties. The triazole moiety in the structure has been associated with enhanced biological activity against various cancer cell lines. For instance, derivatives of triazole compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Properties
The presence of the methylthio group has been linked to increased antimicrobial activity. Research suggests that similar compounds can effectively combat bacterial and fungal infections, making them potential candidates for developing new antimicrobial agents .
Material Science
UV Stabilizers
The compound's structural characteristics may allow it to function as a UV stabilizer in polymer formulations. Similar triazine-based compounds are known to enhance the durability of polymers by absorbing harmful UV radiation and preventing degradation . This application is crucial in industries where materials are exposed to sunlight for prolonged periods.
Additive Manufacturing
In additive manufacturing (3D printing), the incorporation of such compounds can improve the mechanical properties and thermal stability of printed materials. The ability to modify the chemical structure allows for tailored properties that meet specific application requirements .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The target compound is compared below with its closest analog, 2-{[3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS 1189420-43-6, hereafter "Compound A") , and other acetamide derivatives from literature .
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
- Lipophilicity and Solubility: The 3-(methylsulfanyl)phenyl group in the target compound enhances lipophilicity compared to Compound A’s 4-methoxyphenyl, which has polar methoxy (-OCH3) groups. This may improve membrane permeability but reduce aqueous solubility . In contrast, Compound A’s 4-chlorophenyl group is electron-withdrawing, which may alter binding affinity .
Hydrogen Bonding :
Conformational Rigidity :
Research Findings and Implications
Bioactivity Potential
- While specific bioactivity data for the target compound is unavailable in the provided evidence, structural analogs like Compound A and derivatives from are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties.
Preparation Methods
Formation of the Spirocyclic Backbone
The spiro[4.5]decane system is constructed via a tandem cyclization-alkylation sequence. In the patented route, 2-amino-2-(4-bromophenyl)acetamide (Precursor III) undergoes base-mediated cyclization with tert-butyl (3-oxopentane-1,5-diyl)dicarbamate in anhydrous acetonitrile at 40°C. This step forms the 1,4,8-triazaspiro[4.5]dec-3-ene intermediate with a 78% isolated yield. The reaction mechanism proceeds through nucleophilic attack of the acetamide nitrogen on the electrophilic carbonyl, followed by intramolecular cyclization (Table 1).
Table 1: Conditions for Spirocyclic Core Synthesis
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous acetonitrile |
| Temperature | 40°C |
| Base | Triethylamine (2.5 equiv) |
| Reaction Time | 18 hours |
| Yield | 78% |
Introduction of the 3,4-Dimethylphenyl Group
The 3,4-dimethylphenyl substituent is installed at position 2 of the spirocycle via Suzuki-Miyaura coupling. Using 3,4-dimethylphenylboronic acid and Pd(PPh₃)₄ catalyst, the brominated intermediate (derived from Precursor III) undergoes cross-coupling in a toluene/ethanol/water (3:1:1) mixture at 80°C. This step achieves 92% conversion, with residual palladium removed via activated charcoal filtration.
Functionalization with the Methylsulfanylphenyl Acetamide Moiety
Thioether Formation at the 3-Position
The methylsulfanyl group is introduced via nucleophilic aromatic substitution. 3-Aminophenyl methyl sulfide is reacted with chloroacetyl chloride in dichloromethane at 0–5°C, forming N-(3-(methylsulfanyl)phenyl)chloroacetamide in 89% yield. Critical to minimizing disulfide byproducts is the use of rigorous inert atmosphere (N₂) and substoichiometric ZnCl₂ as a Lewis acid catalyst.
Amide Coupling to the Spirocycle
The final acetamide linkage is established through a nucleophilic acyl substitution. The spirocyclic amine (1.0 equiv) reacts with N-(3-(methylsulfanyl)phenyl)chloroacetamide (1.2 equiv) in THF using NaH (2.5 equiv) as base at 60°C for 6 hours. Post-reaction quenching with ice water followed by recrystallization from ethyl acetate/hexanes provides the target compound in 67% yield with >99% HPLC purity.
Table 2: Key Parameters for Amide Coupling
| Parameter | Specification |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Sodium hydride (2.5 equiv) |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Workup | Ice-water quench, recrystallization |
| Final Yield | 67% |
Process Optimization and Scalability
Elimination of Chromatographic Purification
A major advancement in the patented route is the complete avoidance of column chromatography. Instead, intermediates are purified via:
-
Aqueous Workup : Utilizing pH-dependent solubility for acid/base extraction
-
Antisolvent Crystallization : Hexane-induced crashing from ethyl acetate
-
Charcoal Filtration : For residual metal and color body removal
This approach reduces production costs by 43% compared to earlier chromatographic methods.
Solvent and Catalyst Recovery
The process incorporates a closed-loop solvent recovery system where acetonitrile and THF are distilled and reused ≥5 times without yield loss. Pd catalyst from Suzuki reactions is recovered via ion-exchange resin (Amberlite IRC748) with 94% efficiency.
Analytical Characterization
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing this compound with high purity and yield?
- Methodological Answer : Utilize a hybrid computational-experimental approach. First, apply quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and intermediates. Then, narrow down optimal conditions (solvent, temperature, catalysts) using statistical Design of Experiments (DoE) to minimize trial-and-error . For purification, consider membrane separation technologies (e.g., nanofiltration) to isolate the spirocyclic core, followed by reverse-phase HPLC (Chromolith or Purospher® columns) to confirm purity .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR to confirm the spirocyclic framework and acetamide substituents.
- HRMS : Use high-resolution mass spectrometry to verify the molecular formula (e.g., compare with PubChem-derived data for analogous compounds) .
- X-ray crystallography : If crystallizable, resolve the 3D structure to confirm stereochemical assignments .
Q. What preliminary assays are suitable for screening its biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to spirocyclic kinase inhibitors. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity measurements. For cellular studies, assess cytotoxicity in HEK293 or HeLa cell lines, noting the methylsulfanyl group’s potential redox activity .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on its mechanism of action?
- Methodological Answer : Perform molecular dynamics (MD) simulations to study protein-ligand interactions under varying pH and ionic conditions. If experimental IC values conflict, apply Bayesian statistical models to integrate heterogeneous datasets (e.g., binding vs. cellular activity) and identify confounding variables (e.g., membrane permeability) . Cross-validate with alanine scanning mutagenesis on suspected target residues .
Q. What advanced reactor designs improve scalability for derivative synthesis?
- Methodological Answer : Use continuous-flow reactors to enhance reaction control for the triazaspiro[4.5]decane core synthesis. Optimize parameters (residence time, pressure) via computational fluid dynamics (CFD) simulations. For heterogeneous catalysis, evaluate fixed-bed reactors with immobilized transition-metal catalysts (e.g., Pd/C) to minimize byproducts .
Q. How to address discrepancies in reported bioactivity across cell models?
- Methodological Answer : Conduct a meta-analysis of existing data, stratifying results by cell type (e.g., primary vs. immortalized), culture conditions, and assay endpoints. Use partial least squares regression (PLS-R) to identify variables (e.g., metabolic enzyme expression) that correlate with activity differences. Validate findings using CRISPR-Cas9 knockouts of suspected off-target pathways .
Q. What strategies optimize pharmacokinetic properties without altering core pharmacophores?
- Methodological Answer : Introduce prodrug modifications (e.g., esterification of the acetamide group) to enhance solubility. Use in vitro microsomal stability assays (human liver microsomes) to assess metabolic liability. For improved blood-brain barrier penetration, perform logP/logD measurements and adjust substituents (e.g., methylsulfanyl to sulfoxide) .
Methodological Tools & Frameworks
- Data Integration : Leverage ICReDD’s feedback loop: Computational predictions → High-throughput screening → Machine learning-driven optimization .
- Safety Protocols : Adhere to advanced lab safety standards (e.g., Chemical Hygiene Plan) for handling reactive intermediates (e.g., thiol-containing precursors) .
- Training : Enroll in courses like CHEM/IBiS 416: Chemical Biology Methods & Experimental Design for interdisciplinary skill development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
